molecular formula C17H15FN6O3 B1663884 Tedizolid CAS No. 856866-72-3

Tedizolid

Katalognummer B1663884
CAS-Nummer: 856866-72-3
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: XFALPSLJIHVRKE-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . The probability of treatment success of tedizolid was very high (>90%) for most staphylococci strains, including MRSA and coagulase-negative staphylococci (CoNS) .


Molecular Structure Analysis

The molecular formula of Tedizolid is C17H15FN6O3 . It is a member of pyridines, a member of tetrazoles, an organofluorine compound, an oxazolidinone, a primary alcohol, and a carbamate ester .


Chemical Reactions Analysis

Tedizolid exhibits activity against the majority of Gram-positive bacteria (minimal inhibitory concentration [MIC] of ≤ 0.5 mg/L), is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid .


Physical And Chemical Properties Analysis

The molecular formula of Tedizolid is C17H15FN6O3 and its molecular weight is 370.3 g/mol .

Wissenschaftliche Forschungsanwendungen

Treatment of Skin and Skin-Structure Infections

  • Scientific Field : Pharmacology and Infectious Diseases
  • Summary of Application : Tedizolid is an oxazolidinone antibiotic with high potency against Gram-positive bacteria and is currently prescribed in bacterial skin and skin-structure infections .
  • Methods of Application : Clinical investigations with daily doses of 200 mg for 6 days showed non-inferiority to twice-daily dosing of linezolid 600 mg for 10 days in patients with acute bacterial skin and skin-structure infections .
  • Results or Outcomes : Tedizolid displays linear pharmacokinetics with good tissue penetration. In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria (minimal inhibitory concentration [MIC] of ≤ 0.5 mg/L), is four-fold more potent than linezolid, and has the potential to treat pathogens being less susceptible to linezolid .

Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia

  • Scientific Field : Pulmonology and Infectious Diseases
  • Summary of Application : Tedizolid was evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
  • Methods of Application : In a randomized, noninferiority, double-blind, double-dummy, global phase 3 trial, patients were randomized 1:1 to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .
  • Results or Outcomes : Tedizolid was noninferior to linezolid for day 28 all-cause mortality (ACM) in the treatment of gram-positive ventilated HABP/VABP. Noninferiority of tedizolid for investigator-assessed clinical response at TOC was not demonstrated .

Long-Term Treatment of Gram-Positive Infections

  • Scientific Field : Pharmacology and Infectious Diseases
  • Summary of Application : Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It is one of few orally available agents that provide potent activity against resistant Gram-positive organisms including vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application : Prolonged tedizolid therapy (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in 37 patients .
  • Results or Outcomes : Clinical success was 81.3% in those evaluated . Adverse effects leading to discontinuation were experienced by 8.1% of patients .

Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Scientific Field : Dermatology and Infectious Diseases
  • Summary of Application : Tedizolid is approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by certain susceptible bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA, and methicillin-susceptible strains), various Streptococcus species, and Enterococcus faecalis .
  • Methods of Application : The recommended dosage for treatment is 200 mg once daily for a total duration of six days, either orally (with or without food) or through an intravenous injection (if patient is older than 18 years old) .
  • Results or Outcomes : Tedizolid is a second-generation oxazolidinone derivative that is 4-to-16-fold more potent against staphylococci and enterococci compared to linezolid .

Treatment of Mycobacterium and Nocardia Infections

  • Scientific Field : Microbiology and Infectious Diseases
  • Summary of Application : Tedizolid has activity against Gram-positive pathogens as well as Mycobacterium spp and Nocardia spp . It is one of few orally available agents that provide potent activity against resistant Gram-positive organisms including vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Methods of Application : Prolonged tedizolid therapy (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in 37 patients .
  • Results or Outcomes : Clinical success was 81.3% in those evaluated . Adverse effects leading to discontinuation were experienced by 8.1% of patients .

Treatment of Gram-Positive Pathogens

  • Scientific Field : Pharmacology and Infectious Diseases
  • Summary of Application : Tedizolid is an oxazolidinone antibiotic approved for treatment of acute bacterial skin and skin structure infections with a 6-day course of therapy . It is an appealing option for facilitating transitions-of-care or outpatient management of complicated infections due to its high bioavailability, oral formulation, and in vitro potency against commonly encountered Gram-positive pathogens .
  • Methods of Application : The recommended dosage for treatment is 200 mg once daily for a total duration of six days, either orally (with or without food) or through an intravenous injection (if patient is older than 18 years old) .
  • Results or Outcomes : Tedizolid is a second-generation oxazolidinone derivative that is 4-to-16-fold more potent against staphylococci and enterococci compared to linezolid .

Eigenschaften

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234975
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tedizolid

CAS RN

856866-72-3
Record name Tedizolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856866-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedizolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEDIZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tedizolid
Reactant of Route 2
Reactant of Route 2
Tedizolid
Reactant of Route 3
Reactant of Route 3
Tedizolid
Reactant of Route 4
Reactant of Route 4
Tedizolid
Reactant of Route 5
Reactant of Route 5
Tedizolid
Reactant of Route 6
Reactant of Route 6
Tedizolid

Citations

For This Compound
5,540
Citations
JJ Kisgen, H Mansour, NR Unger… - American journal of …, 2014 - academic.oup.com
… Tedizolid is a protein synthesis inhibitor in clinical development for the treatment of gram-positive infections. Similar to linezolid, tedizolid … Tedizolid has demonstrated potent in vitro …
Number of citations: 85 academic.oup.com
SD Burdette, R Trotman - Clinical Infectious Diseases, 2015 - academic.oup.com
… Tedizolid phosphate is the second commercially available oxazolidinone antibiotic, … It is a prodrug that is rapidly converted to the active compound tedizolid. Tedizolid has activity …
Number of citations: 100 academic.oup.com
JM Rybak, K Marx, CA Martin - Pharmacotherapy: The Journal …, 2014 - Wiley Online Library
… available oxazolidinone, tedizolid possesses several potential … tedizolid, as well as describes the current state of oxazolidinone resistance and the subsequent potential role of tedizolid …
K Iqbal, A Milioudi, SG Wicha - Clinical Pharmacokinetics, 2022 - Springer
… and pharmacodynamic aspects of tedizolid. Tedizolid displays linear pharmacokinetics with good tissue penetration. In in vitro susceptibility studies, tedizolid exhibits activity against the …
Number of citations: 19 link.springer.com
GG Zhanel, R Love, H Adam, A Golden, S Zelenitsky… - Drugs, 2015 - Springer
… The mechanism of action of tedizolid is similar to other oxazolidinones and occurs through … frequency of resistance development to tedizolid is low. Tedizolid is four- to eightfold more …
Number of citations: 199 link.springer.com
JB Locke, GE Zurenko, KJ Shaw… - Clinical infectious …, 2014 - academic.oup.com
… The novel oxazolidinone tedizolid demonstrates antimicrobial activity across a broad range … much less frequently with tedizolid than with linezolid. In addition, tedizolid has a significant …
Number of citations: 122 academic.oup.com
JM Rybak, K Roberts - Infectious diseases and therapy, 2015 - Springer
… Tedizolid phosphate is currently indicated for the treatment of ABSSSI and under … Although much of the role of tedizolid remains to be defined by expanding clinical experience, tedizolid …
Number of citations: 85 link.springer.com
M Mensa Vendrell, M Tasias Pitarch… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… profile of tedizolid. A multicentric retrospective study of patients who received tedizolid for … discern AEs that were probably associated with tedizolid. Eighty-one patients, treated with …
Number of citations: 29 journals.asm.org
SD Flanagan, PA Bien, KA Munoz… - … : The Journal of …, 2014 - Wiley Online Library
… tedizolid were examined after oral administration of tedizolid phosphate disodium ( TPD ), including the effect of food on PK . The relative bioavailability of TPD to the free acid tedizolid …
AA Carena, ME Stryjewski - Expert Review of Clinical …, 2020 - Taylor & Francis
… In this review, the authors discuss the chemical and microbiological properties of tedizolid, summarize its efficacy, safety, and potential role in the treatment of ABSSSI as well as the …
Number of citations: 13 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.